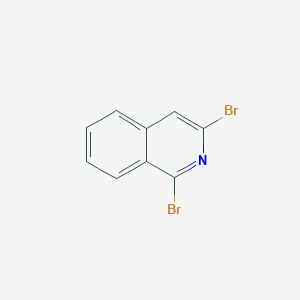

1,3-Dibromoisoquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-dibromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDSEHLVLUASEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348839 | |

| Record name | 1,3-dibromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53987-60-3 | |

| Record name | 1,3-dibromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Dibromoisoquinoline and Its Functional Analogs

Direct Bromination Approaches to 1,3-Dibromoisoquinoline

Direct bromination methods provide a straightforward route to this compound from readily available starting materials. These approaches are often favored for their efficiency and operational simplicity.

Synthesis from Isoquinoline-1,3(2H,4H)-dione via Phosphorus Tribromide Mediated Reactions

A preparatively useful method for the synthesis of this compound involves the reaction of isoquinoline-1,3(2H,4H)-dione, also known as homophthalimide, with phosphorus tribromide (PBr₃). thieme-connect.de In a typical procedure, a solution of isoquinoline-1,3(2H,4H)-dione in phosphorus tribromide is refluxed for one hour. After the reaction is complete, the excess phosphorus tribromide is removed under reduced pressure. The resulting residue is then treated with an alkali solution to yield colorless this compound. This method has been reported to produce the desired product in a 37% yield with a melting point of 147–148 °C. thieme-connect.de

Reaction Scheme:

Table 1: Synthesis of this compound from Isoquinoline-1,3(2H,4H)-dione

| Starting Material | Reagent | Conditions | Product | Yield (%) | Melting Point (°C) | Reference |

| Isoquinoline-1,3(2H,4H)-dione | PBr₃ | Reflux, 1 h | This compound | 37 | 147–148 | thieme-connect.de |

Derivation from Homophthalimide Precursors

The conversion of isoquinoline-1,3(2H,4H)-diones (homophthalimides) to 1,3-dihaloisoquinolines is a recognized synthetic strategy. thieme-connect.de While the precise reaction mechanism is not always certain, it offers a simple and valuable procedure. For instance, the reaction of isoquinoline-1,3(2H,4H)-dione with phosphorus tribromide, as detailed in the previous section, is a prime example of this derivation. thieme-connect.de Similarly, the use of phosphoryl chloride (POCl₃) can yield the corresponding 1,3-dichloroisoquinolines. thieme-connect.de This general methodology underscores the importance of homophthalimides as key precursors for 1,3-dihalogenated isoquinoline (B145761) scaffolds.

Related Regioselective Halogenation Strategies in Isoquinoline Synthesis

The regioselective introduction of halogens onto the isoquinoline nucleus is crucial for the synthesis of specific isomers. Various strategies have been developed to control the position of halogenation, enabling access to a wider range of functionalized isoquinoline derivatives.

N-Oxide Bromination Protocols for Monobromoisoquinolines

The use of N-oxides is a powerful strategy for directing halogenation to specific positions of the pyridine (B92270) ring in fused heterocyclic systems like isoquinoline. For instance, regioselective bromination of fused pyridine N-oxides can be achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a nucleophilic bromide source. This method allows for the production of C2-brominated fused pyridines in high yields and with high regioselectivity under mild conditions, avoiding the use of harsh brominating agents like Br₂ or POBr₃. wikipedia.org Such protocols for monobromination are foundational for potentially developing pathways to di- or poly-halogenated isoquinolines through subsequent halogenation steps.

Catalyzed Direct Halogenation for Substituted Dibromoisoquinolines

Catalyzed direct halogenation reactions offer another avenue for the synthesis of substituted dibromoisoquinolines. Palladium-catalyzed cross-coupling reactions, for example, allow for the precise placement of bromine atoms on the isoquinoline ring, particularly when the substrate contains directing groups. Rhodium(III)-catalyzed C-H activation and annulation reactions have also been employed to construct multisubstituted isoquinolines. rsc.org These advanced catalytic systems provide a high degree of control over the regioselectivity of the halogenation, enabling the synthesis of complex and specifically substituted dibromoisoquinoline derivatives that may not be accessible through classical methods.

Preparation of Precursors for this compound Derivatization

This compound is a valuable precursor for the synthesis of a wide array of derivatives through cross-coupling reactions. The two bromine atoms at the 1- and 3-positions can be selectively or sequentially replaced to introduce various functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are extensively used for the derivatization of this compound.

Suzuki Coupling: This reaction involves the coupling of the bromoisoquinoline with an organoboron reagent in the presence of a palladium catalyst and a base. It is a powerful tool for forming carbon-carbon bonds and introducing aryl or vinyl substituents at the 1- and/or 3-positions. wikipedia.org

Sonogashira Coupling: This reaction couples the bromoisoquinoline with a terminal alkyne, also using a palladium catalyst, typically with a copper(I) co-catalyst and a base. organic-chemistry.orgwikipedia.org This method is ideal for introducing alkynyl moieties, which can be further functionalized.

The ability to perform these coupling reactions on the this compound scaffold opens up a vast chemical space for the synthesis of novel compounds with potential applications in various fields of chemistry.

Table 2: Cross-Coupling Reactions for Derivatization of Bromoisoquinolines

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Reference |

| Suzuki Coupling | Organoboron reagent | Palladium catalyst, base | C-C (aryl, vinyl) | wikipedia.org |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Cu(I) co-catalyst, base | C-C (alkynyl) | organic-chemistry.orgwikipedia.org |

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms on the isoquinoline scaffold serve as versatile handles for the introduction of various nucleophiles. Studies have explored the reactions with nitrogen and sulfur nucleophiles, revealing complex reaction pathways that include direct substitution as well as ring-altering transformations.

Amination Reactions with Amide Bases in Liquid Ammonia (B1221849)

The treatment of this compound with potent amide bases, such as potassium amide (KNH2) in liquid ammonia, primarily results in nucleophilic substitution of the bromine atoms. researchgate.net Investigations into the amination of bromoisoquinolines have shown that both 1- and 3-bromoisoquinoline (B184082) isomers are converted into their corresponding amino derivatives in excellent yields under these conditions. researchgate.net For this compound, the reaction proceeds mainly through the substitution of one or both bromine atoms to yield aminobromoisoquinolines and diaminosoquinolines. researchgate.net

The mechanism of amination can vary depending on the position of the bromine atom. While the substitution at the C1 position is thought to occur through a conventional addition-elimination (AE) mechanism, the reaction at C3 is more complex. researchgate.net It has been demonstrated that the amination of 3-bromoisoquinoline proceeds partially (around 55%) via the SN(ANRORC) mechanism, which involves an A ddition of the N ucleophile, R ing O pening, and R ing C losure sequence. researchgate.net This pathway involves the formation of an open-chain intermediate before recyclizing to the final aminoisoquinoline product. researchgate.net

Table 1: Products of Amination of Bromoisoquinolines with KNH₂ in Liquid NH₃

| Starting Material | Major Product(s) | Proposed Mechanism(s) |

| 1-Bromoisoquinoline | 1-Aminoisoquinoline | AE (Addition-Elimination) |

| 3-Bromoisoquinoline | 3-Aminoisoquinoline | SN(ANRORC) and AE |

| This compound | 1-Amino-3-bromoisoquinoline, 3-Amino-1-bromoisoquinoline, 1,3-Diaminoisoquinoline | Primarily Nucleophilic Substitution |

Thiolate Substitution Reactions for Sulfur-Containing Isoquinoline Derivatives

The bromine atoms of this compound can also be displaced by sulfur-based nucleophiles, such as thiolates (RS⁻), to generate sulfur-containing isoquinoline derivatives. masterorganicchemistry.compressbooks.pub These reactions typically proceed via an SN2-type mechanism, where the thiolate anion attacks the carbon atom bearing the bromine, leading to the formation of a new carbon-sulfur bond and the displacement of the bromide ion. masterorganicchemistry.compressbooks.publibretexts.org

Thiolates are potent nucleophiles and generally less basic than their alkoxide counterparts, which often leads to cleaner substitution reactions with fewer elimination side products. masterorganicchemistry.com The reaction of this compound with a thiolate can potentially yield mono- or di-substituted thioethers, depending on the stoichiometry and reaction conditions employed. These thioether derivatives are valuable intermediates for further synthetic transformations.

Transition Metal-Catalyzed Cross-Coupling Processes

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and this compound is an excellent substrate for such transformations, allowing for the construction of complex biaryl structures.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Biaryl Formation

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orgnumberanalytics.com this compound can be effectively used in Suzuki-Miyaura reactions to couple with various aryl or heteroaryl boronic acids (or their esters), leading to the formation of 1-aryl-3-bromoisoquinolines, 1,3-diarylisoquinolines, or 3-aryl-1-bromoisoquinolines. rsc.orgorganic-chemistry.org

The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. numberanalytics.commdpi.comlibretexts.org

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of the isoquinoline, forming a Pd(II) intermediate. This is often the rate-determining step. numberanalytics.comlibretexts.org |

| Transmetalation | The organic group from the activated boronic acid (boronate complex) is transferred to the Pd(II) center, displacing the halide. numberanalytics.comorganic-chemistry.org |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst. numberanalytics.com |

Regioselectivity Considerations in Oxidative Addition Steps

A critical aspect of the cross-coupling of dihaloheterocycles like this compound is regioselectivity—that is, which of the two C-Br bonds reacts first. In Suzuki-Miyaura couplings, the oxidative addition step is generally considered rate-determining and irreversible. rsc.org The selectivity is often governed by the inherent electronic properties and steric environment of the carbon-halogen bonds.

For isoquinolines, it is known that the C1 position is generally more electrophilic and susceptible to nucleophilic attack. This electronic preference often translates to preferential oxidative addition of the palladium catalyst at the C1-Br bond over the C3-Br bond. rsc.org This inherent reactivity trend allows for the selective mono-functionalization of this compound at the C1 position by carefully controlling the reaction conditions, such as the amount of boronic acid used. Subsequent coupling at the C3 position can then be performed with a different boronic acid, providing a pathway to unsymmetrically substituted 1,3-diarylisoquinolines. The choice of palladium catalyst and ligands can also influence this selectivity, although the intrinsic electronic bias of the isoquinoline ring is a dominant factor. rsc.orgresearchgate.net

Synthesis of Densely Functionalized Isoquinoline Derivatives

The this compound scaffold is a versatile starting material for creating densely functionalized isoquinoline derivatives. The differential reactivity of the bromine atoms at the C1 and C3 positions can be exploited to introduce a variety of substituents. Transition metal-catalyzed cross-coupling reactions are particularly effective for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. organic-chemistry.orgumb.edursc.org For instance, sequential coupling reactions can be employed, where one bromine atom reacts preferentially under a specific set of catalytic conditions, leaving the other available for a subsequent transformation. This stepwise approach allows for the controlled and systematic construction of complex isoquinoline structures with diverse functionalities. organic-chemistry.org

Other Transition Metal-Mediated Coupling Reactions (e.g., C-N bond formation)

Beyond carbon-carbon bond formation, transition metal-mediated reactions are pivotal for forging carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of many biologically active compounds. researchgate.net Palladium and copper catalysts are commonly employed to facilitate the coupling of this compound with various nitrogen-containing nucleophiles, such as amines, amides, and heterocycles. nih.goveie.gr These reactions, often proceeding under mild conditions, provide a direct route to amino- and amido-substituted isoquinolines. The choice of catalyst, ligands, and reaction conditions can influence the selectivity and efficiency of the C-N bond formation at either the C1 or C3 position of the isoquinoline core. nih.govorganic-chemistry.org

Directed Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In the context of bromoisoquinolines, this methodology involves the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific position on the ring. baranlab.org

Generation of Organolithium Intermediates from Bromoisoquinolines

The generation of organolithium intermediates from bromoisoquinolines is typically achieved through lithium-halogen exchange. semanticscholar.org This process involves treating the bromoisoquinoline with an organolithium reagent, such as n-butyllithium, at low temperatures. semanticscholar.orgresearchgate.net The bromine atom is exchanged for a lithium atom, creating a highly reactive organolithium species. nih.govsigmaaldrich.com In the case of this compound, the reaction with one equivalent of n-butyllithium can lead to a mixture of lithiated species. For instance, reacting this compound with n-butyllithium in THF at temperatures below -70°C has been shown to produce a mixture of 1-lithio-3-bromoisoquinoline and 3-lithio-1-bromoisoquinoline, with the former being the major product. semanticscholar.org The stability and reactivity of these organolithium intermediates are influenced by factors such as the solvent, temperature, and the presence of coordinating ligands. nih.govnih.gov

Synthesis of 3-Substituted Isoquinoline Derivatives via Lithiation

The organolithium intermediates generated from this compound are potent nucleophiles and readily react with a wide range of electrophiles to introduce substituents at the C3 position. semanticscholar.orgharvard.edu This electrophilic quenching step allows for the synthesis of a diverse array of 3-substituted isoquinoline derivatives. nih.govnih.gov

To circumvent the challenges associated with the direct generation of 3-lithioisoquinoline, a strategy involving a removable blocking group at the C1 position has been developed. semanticscholar.org For example, this compound can be converted to 1-methylthio-3-bromoisoquinoline. semanticscholar.org Subsequent lithium-bromine exchange at the C3 position generates 1-methylthio-3-lithioisoquinoline, which can then be reacted with various electrophiles. semanticscholar.org The methylthio group can later be removed to yield the desired 3-substituted isoquinoline. semanticscholar.org

Table 1: Synthesis of 1-Methylthio-3-substituted Isoquinolines via Lithiation semanticscholar.org

| Electrophile | Product (R) | Yield (%) |

|---|---|---|

| Ethanol (B145695) | H | 85 |

| Methyl iodide | Me | 75 |

| Ethyl iodide | Et | 40 |

| N,N-Dimethylformamide (DMF) | CHO | 70 |

| N,N-Dimethylacetamide (DMA) | COMe | 35 |

| Methyl chloroformate | CO2Me | 65 |

Oxidative Derivatization and Cyclization Reactions

Oxidative reactions provide another avenue for the functionalization of the isoquinoline core, leading to the formation of dione (B5365651) and trione (B1666649) structures. mdpi.comrsc.org These transformations often involve the use of various oxidizing agents and can proceed through radical-mediated pathways. rsc.orgrsc.org

Oxidative Coupling Reactions to Form Dibromoisoquinoline-1,3(2H,4H)-diones

The synthesis of 2-aryl-4,4-dibromoisoquinoline-1,3(2H,4H)-diones can be achieved through the reaction of N-arylhomophthalimides with bromine in acetic acid. mdpi.com This reaction proceeds via the bromination of the active methylene (B1212753) group at the C4 position. mdpi.com Another approach involves the oxidative coupling of isoquinolines with benzyl (B1604629) bromide using Dess-Martin periodinane (DMP) as an oxidant, which furnishes N-substituted isoquinolinones under metal-free conditions. mdpi.comresearchgate.net This method is notable for its mild conditions and tolerance of various functional groups. mdpi.comunirioja.es

Table 2: Synthesis of 2-Aryl-4,4-dibromoisoquinoline-1,3(2H,4H)-diones mdpi.com

| Starting Material (N-arylhomophthalimide) | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| N-(p-tolyl)homophthalimide | 4,4-Dibromo-2-p-tolylisoquinoline-1,3-(2H,4H)-dione | 66 | 236–238 |

| N-(p-chlorophenyl)homophthalimide | 4,4-Dibromo-2-(4-chlorophenyl)isoquinoline-1,3(2H,4H)-dione | 52 | 216–218 |

Table 3: Dess-Martin Periodinane-Mediated Synthesis of 2-Substituted-4,4-dibromoisoquinoline-1,3(2H,4H)-diones mdpi.com

| Substituent (R) | Product Name | Melting Point (°C) |

|---|---|---|

| Benzyl | 2-Benzyl-4,4-dibromoisoquinoline-1,3(2H,4H)-dione | 116 |

| 4-Methylbenzyl | 4,4-Dibromo-2-(4-methylbenzyl)isoquinoline-1,3(2H,4H)-dione | 92 |

| 4-Methoxybenzyl | 4,4-Dibromo-2-(4-methoxybenzyl)isoquinoline-1,3(2H,4H)-dione | 63 |

| 4-Nitrobenzyl | 4,4-Dibromo-2-(4-nitrobenzyl)isoquinoline-1,3(2H,4H)-dione | 133 |

| Allyl | 2-Allyl-4,4-dibromoisoquinoline-1,3(2H,4H)-dione | 63 |

Elucidation of Chemical Reactivity and Transformational Pathways

Elucidation of Specific Reaction Pathways

The reaction of 1,3-dihalo-isoquinoline systems with active methylene (B1212753) compounds, such as malononitrile (B47326), represents a significant pathway for the synthesis of complex heterocyclic structures, including spiroisoquinolines. Malononitrile, with its acidic methylene protons and dual nitrile functionalities, serves as a potent binucleophilic reagent. researchgate.nettcichemicals.com The reactivity of this system is often enhanced under basic conditions or with the application of microwave irradiation, which can lead to improved reaction yields and reduced reaction times. nih.gov

The reaction of 1,3-dibromo-isoquinoline derivatives with malononitrile typically proceeds through the formation of an intermediate dicyanomethylene derivative. mdpi.com This intermediate is the result of the nucleophilic attack of the malononitrile carbanion on one of the electrophilic carbon atoms of the isoquinoline (B145761) ring, followed by the elimination of a bromide ion. This initial substitution is then followed by a subsequent intramolecular cyclization or further reaction to yield the final spirocyclic product.

Detailed research findings have demonstrated the utility of this reaction in creating diverse molecular architectures. For instance, the reaction of 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)diones with malononitrile under reflux in ethanol (B145695) with a piperidine (B6355638) catalyst has been shown to produce 2-(2'-aryl-1',3'-dioxo-1',2',3',4'-tetrahydroisoquinolin-4'-ylidene)malononitrile derivatives. nih.gov These intermediates are then poised for subsequent cyclization reactions to form spiro compounds.

The general reaction can be summarized as follows:

Reaction Scheme:

The efficiency and outcome of the reaction are influenced by several factors, including the specific substitution pattern on the isoquinoline ring, the reaction conditions (temperature, solvent, catalyst), and the nature of the active methylene compound.

Table 1: Reaction Conditions and Yields for the Formation of Dicyanomethylene Derivatives

| Starting Material | Base/Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 2-Aryl-4,4-dibromoisoquinoline-1,3-dione | Piperidine | Ethanol | 5 | 42-51 |

Data synthesized from research on related dibromo-isoquinoline derivatives. nih.gov

The subsequent transformation of the dicyanomethylene intermediate into a spiroisoquinoline often involves reaction with another nucleophile. This step creates the second ring of the spiro system, which is centered on the C4 position of the original isoquinoline core.

Table 2: Spectroscopic Data for a Representative Dicyanomethylene Derivative

| Spectroscopic Method | Key Data |

| IR (cm⁻¹) | 3180 (NH), 3065 (Aromatic CH), 2970 (Aliphatic CH), 2220 (CN), 1655, 1640 (C=O) |

| ¹H-NMR (δ, ppm) | 2.40 (s, 3H, CH₃), 3.80 (s, 2H, NH), 6.40-7.70 (m, 12H, Ar-H) |

| ¹³C-NMR (δ, ppm) | 25.5 (CH₃), 83.4 (spiro C), 113.0-136.8 (aromatic C), 155.4, 163.6 (C=O) |

| Mass Spec (m/z) | 355 (M⁺) |

Data for a related spiroisoquinoline derivative formed from a dibromo precursor, illustrating typical spectral features. nih.gov

The formation of spiroisoquinolines via the reaction of 1,3-dibromoisoquinoline and its derivatives with malononitrile highlights a versatile and powerful method in synthetic organic chemistry for accessing complex and potentially biologically active molecules.

Mechanistic Investigations of 1,3 Dibromoisoquinoline Reactions

Mechanistic Pathways of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halo-substituted aromatic systems that are electron-deficient. wikipedia.org In the context of 1,3-dibromoisoquinoline, the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. wikipedia.org This effect is most pronounced at the α (C1) and γ (C3) positions, rendering the attached bromine atoms susceptible to displacement by nucleophiles.

The canonical SNAr mechanism proceeds via a two-step addition-elimination sequence. pressbooks.pub

Addition: A nucleophile attacks the carbon atom bearing a leaving group (bromine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and, significantly, onto the electronegative nitrogen atom, which provides substantial stabilization. pressbooks.pub

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (bromide anion).

The presence of two bromine atoms at C1 and C3 raises questions of regioselectivity. The relative reactivity of these positions towards nucleophilic attack depends on factors such as the nature of the nucleophile, the solvent, and the reaction temperature. The C1 position is often more electrophilic due to its proximity to the nitrogen atom.

Analysis of the ANRORC Mechanism in Isoquinoline (B145761) Systems

While the direct SNAr (addition-elimination) mechanism is common, certain heterocyclic systems can undergo nucleophilic substitution via a more complex pathway known as the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is particularly relevant in reactions of halogenated aza-aromatic compounds with strong nucleophiles like alkali metal amides in liquid ammonia (B1221849). researchgate.netresearchgate.net

Studies on the amination of bromoisoquinolines have provided significant evidence for the operation of the ANRORC pathway. For instance, the reaction of 3-bromoisoquinoline (B184082) with potassium amide (KNH₂) in liquid ammonia yields 3-aminoisoquinoline. Isotopic labeling studies have been instrumental in distinguishing between the direct SNAr and the ANRORC mechanisms. Research has shown that the amination of 3-bromoisoquinoline proceeds through a dual-pathway, with a significant portion of the product formed via the ANRORC mechanism. researchgate.netresearchgate.net

The key steps of the ANRORC mechanism for a bromoisoquinoline are:

Addition: The amide anion (⁻NH₂) adds to an electrophilic carbon of the isoquinoline ring, typically a position adjacent to the nitrogen (like C1) or another activated site. In the case of 3-bromoisoquinoline, the initial nucleophilic attack may occur at C4.

Ring Opening: The resulting anionic σ-complex undergoes a fission of one of the ring bonds. For isoquinolines, this often involves the cleavage of the N-C1 or N-C3 bond, leading to an open-chain intermediate, such as an o-cyanobenzyl cyanide derivative. researchgate.net

Ring Closure: The open-chain intermediate then undergoes an intramolecular cyclization to form a new heterocyclic ring, which, after protonation, yields the final substituted product.

Evidence suggests that for 3-bromoisoquinoline, the reaction with KNH₂ in liquid ammonia proceeds 55% via the SN(ANRORC) mechanism and 45% likely through a direct addition-elimination (AE) mechanism. researchgate.netresearchgate.net When the reaction is conducted under different conditions, such as with ethanolic ammonia at 130°C, the contribution of the ANRORC mechanism is still notable, accounting for approximately 27% of the product formation. researchgate.netresearchgate.net

| Substrate | Reagents & Conditions | Mechanism Contribution | Reference |

|---|---|---|---|

| 3-Bromoisoquinoline | KNH₂ / liquid NH₃ | 55% SN(ANRORC) | researchgate.net, researchgate.net |

| 3-Bromoisoquinoline | Ethanolic NH₃, 130°C | 27% SN(ANRORC) | researchgate.net, researchgate.net |

| 1-Bromoisoquinoline | KNH₂ / liquid NH₃ | Primarily AE Mechanism | researchgate.net, researchgate.net |

Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the selective functionalization at the C1 and C3 positions. fiveable.menobelprize.org

The general mechanistic cycle for these reactions, for example a Suzuki coupling, is well-established and involves three key steps: nobelprize.orgnih.gov

Oxidative Addition: The catalytic cycle begins with the active Pd(0) catalyst. This compound reacts with the Pd(0) complex, leading to the insertion of the palladium into one of the carbon-bromine bonds. This step forms an organopalladium(II) intermediate, (isoquinolyl)Pd(Br)L₂, where L represents the supporting ligands. The regioselectivity of this initial addition (C1 vs. C3) can be influenced by steric and electronic factors, as well as the specific ligand and reaction conditions used.

Transmetalation: In this step, the organometallic coupling partner (e.g., an organoboron reagent, R-B(OR)₂, in a Suzuki reaction) transfers its organic group (R) to the palladium center. This typically requires the presence of a base to activate the organoboron species, forming a boronate complex that facilitates the transfer. The bromide ligand on the palladium is replaced by the R group, yielding a diorganopalladium(II) complex, (isoquinolyl)Pd(R)L₂.

Reductive Elimination: This is the final, product-forming step. The two organic groups (the isoquinolyl moiety and the R group) on the palladium complex couple and are eliminated from the metal center. This forms the desired C-C bond in the product (1- or 3-substituted isoquinoline) and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.org

By carefully controlling the reaction conditions (e.g., stoichiometry of the coupling partner, temperature, catalyst system), it is often possible to achieve selective mono-functionalization at one of the bromine positions before a second coupling occurs, allowing for the stepwise synthesis of differentially substituted isoquinolines.

Proposed Mechanisms for Oxidative Transformations

While this compound itself is a product of halogenation, related dibrominated isoquinoline structures can be formed through oxidative transformations of the parent isoquinoline ring. A notable example is the Dess-Martin periodinane (DMP)-mediated oxidative coupling of isoquinoline with benzyl (B1604629) bromide, which yields N-substituted isoquinoline-1,3-dione derivatives. mdpi.comresearchgate.net

A plausible mechanism for this transformation has been proposed based on mechanistic experiments, including H₂O¹⁸-labeling studies. mdpi.com The reaction proceeds as follows:

Quaternization: The reaction initiates with the nucleophilic attack of the isoquinoline nitrogen on benzyl bromide, forming the N-benzylisoquinolinium bromide salt (Intermediate A).

Oxidation and Rearrangement: The hypervalent iodine reagent, DMP, in the presence of water, facilitates the oxidation of the isoquinolinium salt. The labeling experiment confirmed that the oxygen atoms incorporated into the final product originate from water, not from the oxidant. mdpi.com It is proposed that water attacks the isoquinolinium ring, followed by a series of oxidation and rearrangement steps mediated by DMP to form a 2-benzyl-4,4-dibromoisoquinoline-1,3(2H,4H)-dione product. mdpi.comresearchgate.net

This metal-free oxidative transformation provides an efficient route to highly functionalized isoquinolinone structures. mdpi.com

| Product Name | Structure | Melting Point (°C) |

|---|---|---|

| 2-Benzyl-4,4-dibromoisoquinoline-1,3(2H,4H)-dione |  | 116 |

| 4,4-Dibromo-2-(4-methylbenzyl)isoquinoline-1,3(2H,4H)-dione |  | 145 |

| 4,4-Dibromo-2-(4-nitrobenzyl)isoquinoline-1,3(2H,4H)-dione |  | 133 |

| 4,4-Dibromo-2-(3-chlorobenzyl)isoquinoline-1,3(2H,4H)-dione |  | 101 |

Note: Placeholder images are used in the structure column. The data is sourced from reference mdpi.com.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 1,3-Dibromoisoquinoline. omicsonline.orgresearchgate.net By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual protons and carbons within the molecule.

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of protons. The aromatic protons on the benzene (B151609) ring portion of the isoquinoline (B145761) core exhibit characteristic chemical shifts and coupling patterns. The absence of a signal for a proton at the C4 position is a key indicator of substitution at that site, which in this case is a bromine atom. The proton at the C4 position in an unsubstituted isoquinoline would typically appear as a singlet. In this compound, the protons on the carbocyclic ring (H-5, H-6, H-7, and H-8) give rise to a more complex set of signals due to spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | (no proton) | - |

| H-5 | 7.8 - 8.2 | Doublet of doublets |

| H-6 | 7.5 - 7.8 | Triplet of doublets |

| H-7 | 7.5 - 7.8 | Triplet of doublets |

Note: The predicted values are based on general principles and data from similar halogenated isoquinoline structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 140 - 145 |

| C-3 | 120 - 125 |

| C-4 | 125 - 130 |

| C-4a | 135 - 140 |

| C-5 | 128 - 132 |

| C-6 | 127 - 131 |

| C-7 | 129 - 133 |

| C-8 | 126 - 130 |

Note: The predicted values are based on general principles and data from similar halogenated isoquinoline structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a powerful means to confirm the molecular structure of this compound by probing the vibrational modes of its chemical bonds. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 |

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to different vibrational modes. researchgate.netirphouse.com For isoquinoline and its derivatives, Raman spectroscopy is particularly useful for characterizing the skeletal vibrations of the fused ring system. psgcas.ac.in The technique can provide detailed information on the structure of the analyzed samples. bruker.com The symmetric vibrations of the aromatic rings often give rise to strong Raman signals. Theoretical and experimental studies on isoquinoline have helped in the assignment of its various vibrational modes. irphouse.com The introduction of bromine atoms at the 1 and 3 positions would be expected to shift the frequencies of these skeletal vibrations and introduce new bands corresponding to the C-Br stretching and bending modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. msu.edu For this compound, the mass spectrum would exhibit a distinct molecular ion peak (M⁺). Due to the presence of two bromine atoms, this molecular ion peak would appear as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in an M⁺, M⁺+2, and M⁺+4 pattern with a relative intensity ratio of approximately 1:2:1.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. libretexts.orgyoutube.com Common fragmentation pathways for halogenated aromatic compounds include the loss of a bromine atom (M-Br)⁺ or the sequential loss of both bromine atoms. The fragmentation of the isoquinoline ring itself can also lead to characteristic fragment ions, providing a unique fingerprint for the molecule. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Electronic Spectroscopy in Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within conjugated systems like this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. msu.edu In molecules with π-systems, the most significant transitions are typically π → π* and n → π*. shu.ac.uk

The isoquinoline ring system is a chromophore, the part of a molecule responsible for its color by absorbing light in the UV-vis region. The presence of the conjugated π-electron system in this compound leads to characteristic absorption bands in its UV-Vis spectrum. The extension of conjugation, for instance by the presence of multiple double bonds, generally results in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and an increase in the molar absorptivity (a hyperchromic effect). msu.edu

The electronic transitions observed for this compound are primarily π → π* transitions associated with the aromatic system. The specific wavelengths of maximum absorbance (λmax) and the intensity of these absorptions provide insights into the electronic structure of the molecule. Factors such as solvent polarity can influence the position of these absorption bands. uomustansiriyah.edu.iq For instance, π → π* transitions often exhibit a red shift in more polar solvents. uomustansiriyah.edu.iq

Table 2: Illustrative UV-Vis Spectral Data for Conjugated Systems

| Compound | λmax (nm) | Type of Transition |

| Ethene | 165 | π → π |

| 1,3-Butadiene | 217 | π → π |

| 1,3,5-Hexatriene | 258 | π → π* |

This table provides general examples to illustrate the effect of conjugation on absorption maxima. libretexts.org Specific data for this compound would be determined experimentally.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. iastate.edu By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystalline solid, researchers can elucidate the three-dimensional arrangement of atoms and molecules within the crystal lattice. iastate.edunih.gov

For this compound, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine bond lengths, bond angles, and intermolecular interactions within the solid state. The resulting crystal structure reveals how the this compound molecules pack in the crystal, including any potential hydrogen bonding or other non-covalent interactions. This information is crucial for understanding the physical properties of the compound in its solid form. In cases where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) can be used to analyze microcrystalline powders, providing information about the crystalline phase and purity. americanpharmaceuticalreview.comrsc.org

Table 3: General Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise position of each atom within the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Intermolecular Interactions | Details of non-covalent interactions like hydrogen bonds and van der Waals forces. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. hilarispublisher.com This experimental data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. brainkart.comlibretexts.org

For this compound (C₉H₅Br₂N), the theoretical elemental composition can be calculated based on its molecular formula and the atomic masses of carbon, hydrogen, bromine, and nitrogen. The experimentally determined percentages from elemental analysis are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages validates the proposed empirical formula of the compound. libretexts.org This technique is often used in conjunction with mass spectrometry to confirm the molecular formula.

Table 4: Theoretical vs. Experimental Elemental Analysis for C₉H₅Br₂N

| Element | Theoretical % | Experimental % (Illustrative) |

| Carbon (C) | 37.40 | 37.45 |

| Hydrogen (H) | 1.74 | 1.76 |

| Bromine (Br) | 55.31 | 55.25 |

| Nitrogen (N) | 4.85 | 4.82 |

Note: The experimental values are illustrative and would be determined through actual analysis.

Computational and Theoretical Studies in 1,3 Dibromoisoquinoline Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netscm.com It is widely used to study the electronic structure and properties of many-body systems, including organic molecules. researchgate.netresearchgate.net DFT methods are employed to investigate the ground-state properties of 1,3-dibromoisoquinoline, providing a fundamental understanding of its behavior. scm.com

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. ijcps.org This process, known as geometrical optimization, seeks to find the minimum energy structure by calculating the forces on each atom until they are negligible. scm.com For this compound, this would involve calculating the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. While specific DFT studies providing these optimized parameters for this compound are not prevalent in the reviewed literature, the expected outputs of such a calculation are illustrated in the table below. Calculations are typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.netijcps.orgresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-Br | ~1.89 Å |

| Bond Length | C3-Br | ~1.88 Å |

| Bond Length | C1-N2 | ~1.32 Å |

| Bond Length | N2-C3 | ~1.37 Å |

| Bond Angle | Br-C1-N2 | ~125° |

| Bond Angle | C1-N2-C3 | ~118° |

| Dihedral Angle | Br-C3-C4-C4a | ~180° |

Note: The values presented are illustrative examples based on typical DFT results for similar structures and not from a specific study on this compound.

Electronic structure analysis focuses on the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability. mdpi.com These electronic properties are key to understanding the molecule's behavior in chemical reactions and its electronic transitions. scirp.org

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.8 | Electron-donating capability |

| LUMO Energy | -1.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 | Chemical stability and reactivity |

Note: The values are representative and intended for illustrative purposes.

DFT calculations are highly effective for predicting vibrational (infrared) spectra. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the frequencies of the normal vibrational modes. github.io These calculated frequencies often systematically overestimate experimental values due to the harmonic approximation and basis set limitations, so they are typically multiplied by an empirical scaling factor (e.g., ~0.96) for better agreement with experimental data. nih.gov This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C-Br stretching or aromatic ring vibrations. researchgate.net

Table 3: Example of Predicted vs. Experimental IR Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | 3150 | 3024 | ~3030 |

| Aromatic C=C Stretch | 1610 | 1546 | ~1550 |

| C-Br Stretch | 680 | 653 | ~650 |

| C-Br Stretch | 620 | 595 | ~590 |

Note: Data is illustrative, demonstrating the general methodology.

For predicting electronic spectra (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.com TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. researchgate.netrsc.orgrespectprogram.org The results provide the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is proportional to the intensity of the absorption band. youtube.com This analysis helps identify the nature of electronic transitions, such as π → π* or n → π* transitions, within the molecule. rsc.org

Table 4: Representative TD-DFT Prediction for UV-Vis Spectrum of this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 330 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 285 | 0.45 | HOMO-1 → LUMO |

| S₀ → S₃ | 250 | 0.30 | HOMO → LUMO+1 |

Note: Data is hypothetical and for illustrative purposes only.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. mdpi.com Among the most powerful are the Fukui functions, which identify the regions of a molecule most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.netnih.govfaccts.de The Fukui function is calculated from changes in electron density upon the addition or removal of an electron. faccts.de

f(r) : For nucleophilic attack (reaction with an electron donor).

f-(r) : For electrophilic attack (reaction with an electron acceptor).

f0(r) : For radical attack.

By calculating these values condensed to each atomic site, one can predict the most reactive centers in this compound. scm.com For instance, the analysis would likely indicate that the C1 and C3 positions, bonded to the electronegative bromine atoms, are primary sites for nucleophilic substitution.

Furthermore, DFT is instrumental in exploring entire reaction pathways by locating transition state structures and calculating their corresponding activation energies. sumitomo-chem.co.jpresearchgate.net By mapping the potential energy surface, computational chemists can determine the most energetically favorable mechanism for a given reaction, such as the substitution of the bromine atoms or other functionalization reactions of the isoquinoline (B145761) ring. sumitomo-chem.co.jp

When a molecule like this compound is promoted to an excited triplet state (a state with two unpaired electrons), the degeneracy of the three spin sublevels (ms = -1, 0, +1) is often lifted even in the absence of an external magnetic field. researchgate.netchemrxiv.org This phenomenon is known as zero-field splitting (ZFS). researchgate.net ZFS arises from relativistic effects, primarily the magnetic dipole-dipole interaction between the two unpaired electrons (spin-spin coupling) and the interaction of the spin magnetic moment with the orbital magnetic moment (spin-orbit coupling). chemrxiv.org

The magnitude of this splitting is described by the ZFS parameters, D and E. The D value represents the axial splitting, while the E value describes the rhombic (non-axial) component. researchgate.net Computational methods, including DFT and more advanced multireference techniques, can be used to calculate the D-tensor, from which the D and E parameters are derived. These calculations are crucial for interpreting electron paramagnetic resonance (EPR) spectra and understanding the magnetic properties and dynamics of excited triplet states, which is relevant for applications in materials science and quantum information. chemrxiv.orgresearchgate.net Studies on related biisoquinoline systems have utilized this compound as a precursor, highlighting the relevance of this scaffold in the study of excited triplet states.

Exploration of Chemical Reactivity and Reaction Pathways

Molecular Modeling and Docking Studies

Beyond the intrinsic properties of an isolated molecule, computational methods are vital for understanding how molecules interact with their environment, particularly with biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein's active site. europeanreview.orgnih.gov This method is central to structure-based drug design. The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and then using a scoring function to rank these poses based on their estimated binding affinity. europeanreview.org

While specific docking studies featuring this compound as the primary ligand are not widely documented, related isoquinolinone scaffolds, which can be synthesized from this compound, have been investigated as inhibitors of enzymes like tankyrase. researchgate.netresearchgate.net In a typical docking study, the analysis focuses on identifying key non-covalent interactions that stabilize the ligand-receptor complex. nih.gov These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the binding site. mdpi.com Such studies provide invaluable insights for optimizing ligand structure to enhance binding affinity and selectivity. nih.gov

Table 5: Typical Analysis from a Molecular Docking Study (Hypothetical: this compound Derivative in Tankyrase-2 Binding Site)

| Interacting Residue | Interaction Type | Distance (Å) | Significance |

|---|---|---|---|

| Gly1045 | Hydrogen Bond | 2.9 | Anchors the ligand in the pocket |

| Ser1083 | Hydrogen Bond | 3.1 | Contributes to binding affinity |

| Tyr1088 | Pi-Pi Stacking | 4.5 | Stabilizes aromatic ring system |

| Ile1062 | Hydrophobic | - | Occupies hydrophobic sub-pocket |

Note: The interacting residues and interactions are illustrative, based on known inhibitors of tankyrase-2, to demonstrate the output of a docking analysis.

Compound List

Conformation Analysis and Stereochemical Considerations

Computational studies focusing on the conformation and stereochemistry of this compound are essential for understanding its three-dimensional structure and how it interacts with biological macromolecules. While specific conformational analyses exclusively for this compound are not extensively documented in publicly available research, the principles of conformational analysis and stereochemistry for related isoquinoline systems provide a strong framework for its theoretical examination.

The isoquinoline core of this compound is an aromatic, bicyclic system. As such, the ring system itself is largely planar. The primary considerations for its conformation would be the orientation of the two bromine atoms relative to the plane of the isoquinoline ring. However, significant conformational isomerism, such as the chair and boat conformations seen in saturated cyclic systems like cyclohexane, is not a feature of this rigid aromatic scaffold. quimicaorganica.orgscispace.com

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be utilized to determine the optimized geometry of the molecule. These calculations would likely confirm the planarity of the isoquinoline ring system and provide precise bond lengths, bond angles, and dihedral angles involving the bromine substituents. For substituted, non-rigid isoquinoline derivatives, such as tetrahydroisoquinolines, DFT calculations have been effectively used to determine the populations of different conformers in equilibrium. researchgate.net While this compound itself is rigid, molecular modeling can still provide insights into its electronic properties and how it might interact with other molecules. For instance, molecular modeling of 3-arylisoquinolin-1-ones has been used to calculate the dihedral angles between the isoquinoline ring and the aryl substituent, which was found to correlate with biological activity. researchgate.net

From a stereochemical perspective, this compound itself is an achiral molecule as it possesses a plane of symmetry that bisects the molecule. However, the concept of prochirality becomes relevant when considering reactions at the isoquinoline ring. The faces of the planar isoquinoline ring can be described as enantiotopic or diastereotopic, depending on the molecular environment. libretexts.org Nucleophilic attack on the isoquinoline ring, for example, could lead to the formation of a chiral center, and the stereochemical outcome of such a reaction would be of significant interest. quimicaorganica.org

Furthermore, if this compound were to be a precursor for more complex, chiral molecules, understanding its stereochemical properties is crucial. For instance, in the synthesis of axially chiral 3,4-disubstituted isoquinolines, computational studies have been instrumental in elucidating the mechanism and the origin of enantioselectivity. acs.org

Theoretical Insights into Biological Activity and Drug Design

Computational methods are powerful tools in modern drug discovery, enabling the prediction of biological activities and the design of new therapeutic agents. jchemrev.commonash.edu For this compound, while specific in-depth studies are limited, the application of these theoretical approaches can provide valuable insights into its potential as a pharmacologically active compound.

In silico prediction of biological activity spectra for substances (PASS) is a computational tool that can estimate a wide range of biological activities based on the structure of a compound. researchgate.net Such an analysis for this compound could suggest potential therapeutic applications, guiding further experimental investigation. researchgate.net Studies on other isoquinoline alkaloids have successfully used PASS to predict additional biological activities, highlighting the utility of this approach. researchgate.net

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. nih.gov This method could be employed to screen this compound against various biological targets, such as enzymes or receptors, that are implicated in disease. For example, derivatives of isoquinoline have been studied as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) and protein kinase C ζ (PKCζ) through molecular docking, which helped to understand their interaction modes at the active site. mdpi.comresearchgate.net Similarly, docking studies could reveal potential interactions between this compound and key residues in a protein's binding pocket, providing a basis for its potential mechanism of action.

Another critical aspect of computational drug design is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, often referred to as drug-likeness. nih.gov These predictions are crucial for evaluating the pharmaceutical potential of a compound. Various computational models, such as Lipinski's rule of five, are used to assess properties like oral bioavailability. ijpsonline.commdpi.com An in silico ADME prediction for this compound would involve calculating key molecular descriptors.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound (Note: These are theoretical values based on standard computational models and are intended for illustrative purposes.)

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight ( g/mol ) | 286.95 | Yes (< 500) |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (< 5) |

| Hydrogen Bond Acceptors | 1 | Yes (< 10) |

| Molar Refractivity | ~58 | N/A |

| Topological Polar Surface Area (TPSA) (Ų) | ~12.89 | Yes (< 140) |

These predicted values suggest that this compound generally falls within the parameters of drug-like molecules, indicating a potential for good oral bioavailability. Such in silico assessments are a critical first step in evaluating a compound's potential for further development in a drug discovery pipeline. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) studies represent another computational approach where the biological activity of a series of compounds is correlated with their physicochemical properties. dergipark.org.tr Should a series of biologically active this compound derivatives be synthesized, QSAR modeling could be employed to build a predictive model to guide the design of more potent analogues. inventi.in

Advanced Applications of 1,3 Dibromoisoquinoline in Chemical Science

Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. 1,3-Dibromoisoquinoline provides a rigid and tunable core for the design of novel ligand systems capable of inducing high stereoselectivity in a variety of chemical transformations.

Design and Synthesis of Tridentate Isoquinoline-Derived Ligands

Tridentate ligands, which bind to a metal center through three donor atoms, often form highly stable complexes and can create a well-defined chiral environment essential for asymmetric catalysis. The this compound framework is an ideal starting point for synthesizing such ligands, particularly those with a P,N,N or similar coordination motif.

The synthetic strategy typically involves sequential cross-coupling reactions, where the differential reactivity of the C1 and C3 positions can be exploited. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in this approach. bham.ac.ukresearchgate.netorganic-chemistry.orgethz.ch For instance, one bromine atom can be selectively replaced with a phosphino-aryl group, followed by the substitution of the second bromine atom with a nitrogen-containing heterocycle like pyridine (B92270). This step-wise functionalization allows for the precise installation of different coordinating arms.

A general synthetic route can be envisioned as follows:

Monofunctionalization: A selective Suzuki or Sonogashira coupling at one of the bromine positions (e.g., C3) introduces the first coordinating group.

Second Functionalization: A subsequent cross-coupling reaction at the remaining bromo-position (C1) installs the second, different coordinating arm. The isoquinoline (B145761) nitrogen itself serves as the third donor site, completing the tridentate scaffold.

The development of a cyclen-based ligand featuring 1,3-disubstituted benzo[h]isoquinoline arms has highlighted the synthetic challenge and utility of functionalizing these positions, underscoring the value of a pre-functionalized starting material like this compound. researchgate.net

Table 1: Representative Synthetic Scheme for a Tridentate Ligand from this compound

| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 1 | This compound | (2-Pyridyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 1-Bromo-3-(2-pyridyl)isoquinoline |

| 2 | 1-Bromo-3-(2-pyridyl)isoquinoline | (2-(Diphenylphosphino)phenyl)boronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane | 1-(2-(Diphenylphosphino)phenyl)-3-(2-pyridyl)isoquinoline |

Resolution of Atropisomeric Ligands for Enantioselective Processes

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, most commonly the C-C bond between two aryl or heteroaryl rings. mdpi.comnih.gov This phenomenon is a key source of chirality in many privileged ligands, such as BINAP. The introduction of bulky substituents at the 1 and 3 positions of the isoquinoline ring using this compound as a precursor can create new classes of atropisomeric ligands.

When two different and sterically demanding aryl groups are attached at C1 and C3, the rotational barrier around the C-aryl bonds can be high enough to allow for the isolation of stable, non-interconverting enantiomers at room temperature. mdpi.comarkat-usa.org The resulting molecules are chiral despite lacking a traditional stereocenter. Such axially chiral biaryl scaffolds are prevalent in effective catalysts and functional materials. chemrxiv.orgsnnu.edu.cn

The resolution of these racemic atropisomeric ligands is a critical step in their application for asymmetric synthesis. Common methods include:

Classical Resolution: Formation of diastereomeric salts or complexes by reacting the racemic ligand with a chiral resolving agent (e.g., an enantiomerically pure acid, base, or metal complex). acs.org These diastereomers can then be separated by physical methods like fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful and widely used technique for separating enantiomers of atropisomeric compounds, including 1,1'-biisoquinoline (B174415) N,N'-dioxides and other biaryl systems. mdpi.comarkat-usa.org

The conformational stability of these atropisomers is crucial; they are classified based on their half-life of racemization, with stable (Class 3) atropisomers being most desirable for applications in drug development and catalysis. nih.govnih.govacs.org

Application in Asymmetric Carbon-Carbon Bond Forming Reactions

Once synthesized and resolved, chiral isoquinoline-based ligands are poised for application in a wide array of asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. thieme-connect.com While direct catalytic applications of ligands derived specifically from this compound are an emerging area, the performance of analogous quinoline (B57606) and isoquinoline-based ligands provides a strong precedent for their potential efficacy.

Chiral ligands featuring the isoquinoline motif, such as QUINAP, have demonstrated significant success in various catalytic processes. arkat-usa.org It is anticipated that tridentate ligands derived from this compound would be highly effective in reactions such as:

Asymmetric Hydrogenation: The iridium-catalyzed asymmetric hydrogenation of 1,3-disubstituted isoquinolines to yield chiral tetrahydroisoquinolines demonstrates how the substitution pattern on the isoquinoline core can effectively direct stereoselectivity. acs.orgrsc.orgnih.govnih.gov

Palladium-Catalyzed Reactions: These include asymmetric allylic alkylations, Heck reactions, and Suzuki-Miyaura cross-couplings, which are cornerstones of modern synthetic chemistry. thieme-connect.comrsc.org

Michael Additions and Aldol Reactions: The defined chiral pocket created by the metal-ligand complex can control the facial selectivity of nucleophilic attack on prochiral electrophiles.

The rigid backbone of the isoquinoline scaffold, combined with the tunable steric and electronic properties of the substituents introduced at the C1 and C3 positions, allows for the fine-tuning of the catalyst's activity and enantioselectivity for a specific transformation.

Development of Functional Materials

Beyond catalysis, this compound is a valuable monomer for the synthesis of advanced functional materials, particularly polymers with unique optical and electronic properties. The ability to form extended conjugated systems incorporating the isoquinoline nucleus opens avenues for applications in organic electronics.

Incorporation into Polymeric Systems for Enhanced Properties

The two bromine atoms of this compound allow it to act as a difunctional monomer in polymerization reactions. Dehalogenation polycondensation using a zero-valent nickel complex is a powerful method to create π-conjugated polymers with well-defined linkages. acs.org This method has been successfully applied to 1,4-dibromoisoquinoline (B189537) to synthesize poly(isoquinoline-1,4-diyl), and a similar approach can be used with the 1,3-isomer to produce poly(isoquinoline-1,3-diyl). acs.org

The resulting polymers incorporate the isoquinoline unit directly into the main chain, creating an extended π-conjugated system. Such polymers often exhibit desirable properties, including:

High Thermal Stability: The rigid aromatic backbone contributes to excellent stability at elevated temperatures. researchgate.net

Good Solubility: Appropriate modification of the polymer backbone or the use of co-monomers can enhance solubility in common organic solvents, facilitating processing and film formation. researchgate.net

Defined Structure: Metal-catalyzed polycondensation reactions ensure a well-defined linkage between monomer units, leading to materials with predictable and reproducible properties. acs.org

Design of Materials with Specific Optical or Electronic Characteristics

The electronic nature of the isoquinoline ring system, combined with the potential for extended conjugation in polymeric structures, makes materials derived from this compound promising candidates for optoelectronic applications. amerigoscientific.com

Electronic Properties: Polymers containing isoquinoline units can function as n-type semiconductors, meaning they conduct electrons. acs.orgresearchgate.net This property is relatively less common in conjugated polymers compared to p-type (hole-conducting) behavior. The ability to synthesize n-type materials is crucial for the development of various organic electronic devices, such as complementary logic circuits and all-polymer solar cells. The electron affinity and ionization potential of these polymers can be tuned by introducing different functional groups or co-monomers into the polymer chain. researchgate.netnih.gov

Optical Properties: Isoquinoline derivatives, both as small molecules and incorporated into polymers, often exhibit strong fluorescence. mdpi.comresearchgate.netunito.it The emission properties, including wavelength and quantum yield, can be precisely tuned through chemical modification.

Tunable Emission: The absorption and emission wavelengths are dependent on the extent of π-conjugation and the nature of the substituents on the isoquinoline core. mdpi.comresearchgate.net This allows for the design of materials that emit light across the visible spectrum, for instance, creating blue-emitting copolymers by combining isoquinoline with fluorene. researchgate.net

Large Stokes Shifts: Many isoquinoline-based fluorophores exhibit large Stokes shifts (the difference between the absorption and emission maxima), which is a highly desirable property for applications in fluorescent probes and organic light-emitting diodes (OLEDs) as it minimizes self-absorption and enhances emission efficiency. unito.it

Luminescent Probes: Lanthanide complexes with 1,3-disubstituted isoquinoline-based ligands have been developed as luminescent probes with long emission lifetimes, suitable for advanced bio-imaging techniques. researchgate.netmdpi.com

By strategically modifying the molecules derived from this compound, researchers can design materials with bespoke optical and electronic characteristics for targeted applications in sensors, lighting, and electronics. acs.org

Table 2: Summary of Photophysical Properties for Selected Isoquinoline Derivatives

| Compound Type | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Key Feature | Reference |

| 1-(Isoquinolin-3-yl)azetidin-2-one | ~320 nm | ~380 nm | 0.587 | High quantum yield | mdpi.com |

| Imidazo[5,1-a]isoquinolines | 330-350 nm | 440-460 nm | up to 0.37 | Large Stokes shift | unito.it |

| Isoquinoline-Fluorene Copolymers | ~350 nm | 408-426 nm | - | Blue emission | researchgate.net |

| Eu³⁺ Complex with Tris-B[h]IQ Ligand | ~360 nm | 580-705 nm | - | Long lifetime luminescence | mdpi.com |

Building Blocks for Complex Heterocyclic Systems

This compound serves as a versatile and highly reactive scaffold for the construction of intricate heterocyclic systems. The presence of two bromine atoms at key positions of the isoquinoline nucleus allows for selective and sequential functionalization, opening avenues to a wide array of complex molecular architectures. These positions are amenable to various cross-coupling reactions, enabling the introduction of diverse substituents and the formation of new rings. This adaptability makes this compound a valuable precursor for synthesizing fused polycyclic and spirocyclic compounds, which are prominent motifs in medicinal chemistry and materials science.

Synthesis of Fused Isoquinoline Derivatives

The construction of fused isoquinoline derivatives is a significant endeavor in synthetic chemistry, as these scaffolds are integral to numerous biologically active natural products and pharmaceutical agents. The strategic placement of bromine atoms in this compound offers a powerful tool for creating these complex polycyclic systems through various synthetic strategies, most notably palladium-catalyzed cross-coupling and subsequent annulation reactions.

The reactivity of the C1 and C3 positions of the isoquinoline core can be sequentially exploited. For instance, a selective cross-coupling reaction, such as a Suzuki or Sonogashira reaction, can be performed at one of the bromine-substituted positions. The resulting monosubstituted intermediate can then undergo an intramolecular cyclization or a second intermolecular coupling followed by an annulation step to build the fused ring system. This stepwise approach allows for the controlled and regioselective synthesis of complex structures.

Palladium-catalyzed reactions are particularly powerful for this purpose. rsc.org For example, a general approach involves the α-arylation of ketones with an ortho-functionalized aryl halide, which creates a 1,5-dicarbonyl-like intermediate that can cyclize to form the isoquinoline core. rsc.orgnih.gov While not starting directly from this compound, this highlights a strategy where the dibromo-compound could be first converted into a suitable precursor for such cyclizations. A hypothetical, yet chemically feasible, route could involve the selective conversion of one bromo-group into a formyl or acetyl group, followed by a palladium-catalyzed coupling at the second bromo-position to introduce a moiety that can participate in an intramolecular cyclization, leading to a fused system.

Furthermore, tandem reactions that form multiple bonds in a single operation provide an efficient pathway to fused isoquinolines. nih.gov A one-pot synthesis method involving the palladium-catalyzed reaction of 2-bromoarylaldehydes with terminal acetylenes and an ammonia (B1221849) source demonstrates the power of sequential coupling and annulation. organic-chemistry.org This suggests that this compound could be a substrate for sequential Sonogashira couplings, followed by an intramolecular cyclization involving a suitably placed nucleophile to construct fused polycyclic aromatic systems. Photoinduced tandem reactions of isoquinoline-1,3,4-triones with alkynes have also been shown to produce diverse aza-polycyclic frameworks, indicating another potential transformation pathway for derivatives of this compound. nih.gov

The synthesis of N-fused isoquinoline derivatives has been achieved through a one-pot reaction involving intramolecular palladium-catalyzed C–H arylation, yielding potent enzyme inhibitors. rsc.org This underscores the importance of developing synthetic routes to functionalized and fused isoquinolines for medicinal chemistry applications.

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Significance |

| Palladium-Catalyzed α-Arylation/Cyclization | Ketones, ortho-haloaryl acetals | (DtBPF)PdCl₂, NH₄Cl | Polysubstituted Isoquinolines | Modular and regioselective synthesis. nih.gov |

| One-Pot Coupling-Imination-Annulation | 2-Bromoarylaldehydes, Terminal Alkynes | Pd(OAc)₂, PPh₃, NH₄OAc | Substituted Isoquinolines | Efficient, microwave-assisted, pot-economy. organic-chemistry.org |

| Intramolecular C-H Arylation | 1-Bromo-2-(difluorovinyl)benzenes, N-H Heterocycles | Pd(OAc)₂ | N-Fused Isoquinolines | Access to diverse and potent biological inhibitors. rsc.org |

| Photoinduced Tandem Reaction | Isoquinoline-1,3,4-triones, Alkynes | Light (hν) | Aza-polycycles | Construction of complex polycyclic systems. nih.gov |

Preparation of Spiro Compounds for Diverse Applications

Spiro compounds, characterized by two rings sharing a single common atom, are a fascinating class of three-dimensional molecules. thieme-connect.com Their unique topology imparts novel physicochemical properties, making them valuable in drug discovery and materials science. Spiroisoquinolines, in particular, have garnered attention for their potential biological activities. nih.gov

A key synthetic route to spiroisoquinolines involves the use of 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)-dione derivatives. These precursors can be prepared from N-arylhomophthalimides, which are themselves derived from homophthalic anhydride (B1165640) and an appropriate aromatic amine. rsc.orgresearchgate.net The active methylene (B1212753) group in the N-arylhomophthalimide is brominated using two equivalents of bromine in acetic acid to yield the crucial 4,4-dibromo intermediate. nih.govresearchgate.net

These 4,4-dibromo derivatives serve as electrophilic partners in cyclocondensation reactions with various binucleophiles to construct the spirocyclic system. For example, reaction with o-phenylenediamine (B120857) or o-aminophenol in the presence of a base like piperidine (B6355638) leads to the formation of spiro[benzo[d]imidazole-2,4'-isoquinoline] or spiro[benzo[d]oxazole-2,4'-isoquinoline] derivatives, respectively. researchgate.net The use of microwave irradiation has been shown to significantly improve reaction times and yields for these transformations. nih.gov

The versatility of this method allows for the synthesis of a library of spiroisoquinoline compounds with diverse substituents, which can then be screened for various biological activities, including antimicrobial and anticancer properties. nih.gov

Table of Spiroisoquinoline Synthesis Method A: Conventional heating; Method B: Microwave irradiation

| Dibromo Precursor | Binucleophile | Product | Yield (Method A) | Yield (Method B) | Reference |

|---|---|---|---|---|---|

| 2'-(p-Tolyl)-4,4-dibromoisoquinoline-1,3-dione | o-Phenylenediamine | 2'-(p-Tolyl)-1,3-dihydro-1'H-spiro[benzimidazole-2,4'-isoquinoline]-1',3'(2'H)-dione | 42% | 91% | nih.gov |

| 2'-(p-Chlorophenyl)-4,4-dibromoisoquinoline-1,3-dione | o-Phenylenediamine | 2'-(p-Chlorophenyl)-1,3-dihydro-1'H-spiro[benzimidazole-2,4'-isoquinoline]-1',3'(2'H)-dione | 48% | 89% | nih.gov |

| 2'-(p-Tolyl)-4,4-dibromoisoquinoline-1,3-dione | o-Aminophenol | 2'-(p-Tolyl)-1'H,3H-spiro[benzo[d]oxazole-2,4'-isoquinoline]-1',3'(2'H)-dione | 47% | 82% | nih.gov |

Research into Biological Activities and Medicinal Chemistry Applications

Derivatization for Pharmacological Investigation